molecular formula C5H3N5O3 B13071906 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13071906
M. Wt: 181.11 g/mol
InChI Key: ZQKUHRNLDLJTAF-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique combination of a triazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. The presence of these rings makes it a versatile scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2,3-triazole-4-carboxylic acid with hydrazine derivatives under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole or oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its dual-ring structure, which imparts a combination of chemical stability, biological activity, and versatility in synthetic applications. This makes it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C5H3N5O3

Molecular Weight

181.11 g/mol

IUPAC Name

5-(2H-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H3N5O3/c11-5(12)3-7-4(13-9-3)2-1-6-10-8-2/h1H,(H,11,12)(H,6,8,10)

InChI Key

ZQKUHRNLDLJTAF-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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